molecular formula C5H7BrCl2N2 B1441032 4-Bromopyridin-3-amine dihydrochloride CAS No. 1187932-30-4

4-Bromopyridin-3-amine dihydrochloride

Cat. No.: B1441032
CAS No.: 1187932-30-4
M. Wt: 245.93 g/mol
InChI Key: VASGIDNQVOGCPY-UHFFFAOYSA-N
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Description

4-Bromopyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C5H6BrN2·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyridin-3-amine dihydrochloride typically involves the bromination of pyridine derivatives. One common method is the bromination of 3-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to control the reaction conditions precisely. The product is then purified through crystallization or recrystallization techniques to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromopyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

    Reduction Reactions: The compound can be reduced to form 3-aminopyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

    Reduction Reactions: The primary product is 3-aminopyridine.

Scientific Research Applications

4-Bromopyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new chemical reactions.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromopyridin-3-amine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound can also participate in various signaling pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-aminopyridine
  • 2-Amino-3-bromopyridine
  • 3-Amino-4-iodopyridine

Comparison

4-Bromopyridin-3-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromopyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h1-3H,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASGIDNQVOGCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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